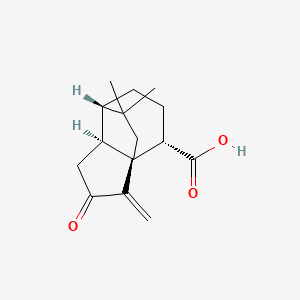

(-)-Terrecyclic acid A

Description

Historical Context of Discovery and Early Characterization

(-)-Terrecyclic acid A was first identified as a novel antibiotic produced by the fungus Aspergillus terreus nih.gov. A 1982 publication detailed its isolation, production, and initial chemical and biological properties nih.govmedchemexpress.com. The structural elucidation of Terrecyclic acid A was reported in a companion paper in the same year, establishing its chemical framework nih.gov. This discovery was part of a broader exploration of metabolites from Aspergillus terreus, a fungus known for producing a diverse array of secondary metabolites ekb.egmdpi.commdpi.com.

The discovery of Terrecyclic acid A is also linked to the history of a related group of compounds known as quadranes. The first quadrane compound, (-)-quadrone, was isolated from the same mold, Aspergillus terreus, in 1978 rsc.orgnih.govrsc.org. Later research revealed that (-)-quadrone is derived from (+)-terrecyclic acid A through an intramolecular oxa-Michael addition reaction, highlighting the biosynthetic relationship between these molecules rsc.orgrsc.org. A strain of Aspergillus terreus that was found to inhibit the growth of the plant pathogen Phytophthora cinnamomi was also shown to produce Terrecyclic acid A as its active antifungal metabolite .

Natural Product Classification and Structural Uniqueness: Sesquiterpenes

This compound belongs to the sesquiterpene class of natural products nih.govnih.gov. Sesquiterpenes are a large and diverse group of terpenes that are composed of three isoprene (B109036) units, giving them a characteristic 15-carbon skeleton (C15H24) gerli.comwikipedia.org. These compounds can be acyclic (linear), monocyclic, bicyclic, or tricyclic, and their structures are often modified through biochemical processes like oxidation or rearrangement to produce related sesquiterpenoids gerli.comwikipedia.org.

The structural uniqueness of this compound lies in its distinctive tricyclic quadrane skeleton nih.govrsc.orgnih.gov. The quadrane family of sesquiterpenes is characterized by a cyclopentane (B165970) ring fused to a bicyclo[3.2.1]octane moiety rsc.orgnih.govrsc.org. This complex and challenging scaffold has attracted significant interest from synthetic chemists nih.gov. The biosynthesis of this intricate structure involves a complex, multi-step carbocation rearrangement catalyzed by terpene cyclases from a linear farnesyl diphosphate (B83284) precursor rsc.orgnih.gov. Recent research has identified the specific sesquiterpene synthase, β-terrecyclene synthase, which is responsible for constructing the core quadrane backbone in the biosynthesis of terrecyclic acid rsc.orgnih.gov.

Related Quadrane Sesquiterpenes from Fungi

| Compound Name | Source Organism |

|---|---|

| (-)-Quadrone | Aspergillus terreus |

| (-)-8-hydroxyquadrone | Terrestrial Fungi |

| Terrecyclol | Terrestrial Fungi |

| (-)-isoquadrone | Terrestrial Fungi |

| (+)-6-hydroxyisoquadrone | Terrestrial Fungi |

| (+)-5(6)-dihydro-6-hydroxyterrecyclic acid | Terrestrial Fungi |

| (+)-5(6)-dihydro-6-methoxyterrecyclic acid | Terrestrial Fungi |

Academic Significance as a Bioactive Metabolite

The academic significance of this compound stems from its potent biological activities, primarily its antibiotic and anticancer properties medchemexpress.comnih.govrsc.orgnih.gov. As a bioactive secondary metabolite, it serves as a valuable tool for chemical biology and a potential lead for drug discovery nih.gov.

Its antibiotic activity has been demonstrated against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as the fungus Micrococcus roseus medchemexpress.com. It also exhibits an inhibitory effect on P388 leukemia cells medchemexpress.com.

In the context of cancer research, Terrecyclic acid A has been identified as a modulator of multiple cellular stress response pathways that are crucial for tumor cell survival nih.gov. Research has shown that it can induce a heat shock response and increase the levels of reactive oxygen species (ROS) within tumor cells medchemexpress.comnih.gov. Furthermore, it inhibits the transcriptional activity of nuclear factor kappaB (NF-κB), a key regulator of inflammatory and survival pathways medchemexpress.comnih.gov. These findings suggest that Terrecyclic acid A can disrupt the mechanisms that tumor cells use to survive in harsh microenvironments, such as those with low oxygen and nutrient levels nih.gov. This multifaceted activity makes it a valuable molecular probe for investigating the interplay between oxidative, heat shock, and inflammatory stress pathways in cancer biology nih.gov.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93219-11-5 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1R,5S,6S,9S)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid |

InChI |

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m0/s1 |

InChI Key |

SMAWCSOVJJHIOI-DDIVZENXSA-N |

Isomeric SMILES |

CC1(C[C@]23[C@H](CC[C@H]1[C@@H]2CC(=O)C3=C)C(=O)O)C |

Canonical SMILES |

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C |

Origin of Product |

United States |

Origin and Producing Organisms

Fermentation Conditions and Optimization for Metabolite Accumulation

The yield of secondary metabolites like (-)-Terrecyclic acid A is highly dependent on the fermentation conditions. Key parameters that are optimized include the composition of the culture medium, pH, temperature, aeration, and incubation time. ijcmas.comnih.govscielo.br

For the production of this compound by Aspergillus terreus No. 14, a medium containing 4.0% glucose, 1.0% soluble starch, 0.5% peptone, 0.5% yeast extract, 0.5% corn steep liquor, and 0.2% CaCO3, with an initial pH of 6.0, was used. The fermentation was carried out at 28°C for 7 days. In a study involving Aspergillus terreus IMI 356242, the fungus was cultured in a liquid medium of potato dextrose broth for 6 weeks at 25°C without shaking. acs.org

Optimizing these conditions is crucial for maximizing the accumulation of the desired metabolite. nih.gov For example, studies on other Aspergillus terreus metabolites have shown that adjusting carbon and nitrogen sources can significantly impact product yield. ijcmas.com

Bioassay-Guided Isolation and Purification Strategies

Bioassay-guided isolation is a common strategy used to isolate bioactive compounds like this compound. nih.govmdpi.com This method involves testing fractions of a crude extract for biological activity at each stage of separation, ensuring that the purification process is focused on the active component.

The general procedure for isolating this compound is as follows:

Extraction : After fermentation, the culture filtrate is separated from the fungal mycelium. The filtrate is then extracted with an organic solvent, such as ethyl acetate (B1210297), to obtain a crude extract containing the secondary metabolites. acs.org

Fractionation : The crude extract is then subjected to chromatographic techniques to separate it into different fractions. Column chromatography using silica (B1680970) gel is a common first step. acs.org

Bioassay : Each fraction is tested for its biological activity. For this compound, this could involve assays for antimicrobial or antitumor activity. toku-e.comacs.org

Purification : The active fractions are further purified using techniques like repeated chromatography until a pure compound is obtained. acs.org The purity is often assessed by high-performance liquid chromatography (HPLC). toku-e.com

This systematic approach ensures the efficient isolation of the target compound from a complex mixture of metabolites produced by the fungus. researchgate.net

Biosynthesis of Terrecyclic Acid a

Elucidation of the Biosynthetic Pathway

The pathway to (-)-Terrecyclic acid A has been pieced together through a combination of precursor feeding experiments and advanced spectroscopic analysis. These studies have definitively established its origin and the arrangement of its carbon backbone.

Investigations into the biosynthesis of this compound have confirmed that its carbon framework is assembled through the isoprenoid pathway. nih.gov This pathway is fundamental for the creation of a vast array of natural products known as terpenes and terpenoids, which are constructed from five-carbon isoprene (B109036) units. The classification of this compound as a sesquiterpene, containing 15 carbon atoms, aligns with its derivation from three such isoprene units, which are initially joined to form farnesyl pyrophosphate (FPP). researchgate.net

To trace the carbon atoms from primary metabolism into the final structure of this compound, researchers conducted incorporation studies using precursors labeled with the stable isotope carbon-13 (¹³C). nih.gov In these experiments, the producing organism, Aspergillus terreus, was fed with ¹³C-labeled sodium acetate (B1210297) and mevalonate (B85504). nih.govtandfonline.com Acetate is a fundamental building block that enters the mevalonate pathway, a key route for isoprenoid biosynthesis in fungi. creative-proteomics.com Mevalonate itself is a crucial intermediate within this pathway. nih.govcreative-proteomics.com The successful incorporation of the ¹³C label from both acetate and mevalonate into the this compound molecule provided direct evidence for its synthesis via this route. nih.gov

Specifically, feeding experiments with [1-¹³C]acetate and [2-¹³C]acetate resulted in distinct labeling patterns in the final molecule, which were crucial for mapping the origin of each carbon atom. tandfonline.com The use of doubly labeled [1,2-¹³C₂]acetate allowed for the identification of intact two-carbon units derived from acetate, further solidifying the biosynthetic pathway. tandfonline.com

Following the incorporation of ¹³C-labeled precursors, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy was employed as the primary analytical tool to determine the precise locations of the isotopic labels within the this compound structure. nih.govnih.gov The ¹³C-NMR spectrum of the labeled this compound, and its derivative dihydroterrecyclic acid A, showed enhanced signals for the carbons that incorporated the ¹³C label from the precursors. tandfonline.com

Analysis of the coupling patterns between adjacent ¹³C atoms (¹³C-¹³C coupling constants), observed after feeding with [1,2-¹³C₂]acetate, was particularly informative. tandfonline.com This technique revealed which carbon-carbon bonds in the final molecule were originally intact in the acetate precursor, allowing for a definitive reconstruction of how the isoprenoid chain folded and rearranged to form the complex tricyclic quadrane skeleton. tandfonline.com The results from these spectroscopic analyses provided unambiguous proof that this compound is assembled via the isoprene pathway. nih.gov

| Carbon No. | Chemical Shift (δ ppm) | Enrichment from [1-¹³C]acetate | Enrichment from [2-¹³C]acetate | ¹³C-¹³C Coupling (J in Hz) from [1,2-¹³C₂]acetate |

|---|---|---|---|---|

| C-1 | 54.93 | - | enriched | 32.6 |

| C-2 | 45.02 | enriched | - | 35.1 |

| C-3 | 40.45 | - | enriched | 35.1 |

| C-4 | 218.83 | enriched | - | Singlet |

| C-5 | 51.60 | - | enriched | - |

| C-6 | 8.57 | enriched | - | - |

| C-7 | 181.24 | enriched | - | 55.3 |

| C-8 | 48.03 | - | enriched | 55.3 |

| C-9 | 22.17 | enriched | - | Singlet |

| C-10 | 28.84 | - | enriched | 32.6 |

| C-11 | 49.32 | enriched | - | 32.2 |

| C-12 | 47.68 | - | enriched | 32.2 |

| C-13 | 39.55 | enriched | - | 36.6 |

| C-14 | 27.17 | - | enriched | 36.6 |

| C-15 | 34.19 | enriched | - | Singlet |

Data adapted from Hirota et al., 1983. tandfonline.com

Characterization of Biosynthetic Gene Cluster (BGC)

The synthesis of specialized metabolites like this compound in fungi is typically orchestrated by a set of genes located together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.gov Identifying and characterizing this BGC provides deep insight into the enzymatic steps of the biosynthetic pathway.

Recent research has successfully identified the BGC responsible for this compound production in Aspergillus terreus ATCC 20516. nih.govresearchgate.net This cluster contains a four-gene cassette comprising the core genes terA, terB, terC, and terD. nih.gov

terA : This gene encodes a terpene cyclase (TC), the key enzyme that initiates the pathway. researchgate.netnih.gov TerA catalyzes the complex cyclization of the linear precursor, farnesyl pyrophosphate (FPP), to form the tricyclic quadrane scaffold of a molecule identified as β-terrecyclene. nih.govrsc.org

terB : This gene codes for a cytochrome P450 monooxygenase. nih.govresearchgate.net Following the initial cyclization, the TerB enzyme performs oxidative modifications on the β-terrecyclene intermediate. researchgate.netnih.gov It is responsible for installing a hydroxyl group and oxidizing a methyl group to a carboxylic acid. nih.gov

terC : This gene encodes a short-chain dehydrogenase/reductase (SDR). nih.govresearchgate.net The TerC enzyme carries out the final dehydrogenation step, converting the oxidized intermediate into the final product, this compound. nih.gov

terD : This gene is predicted to encode a transporter of the major facilitator superfamily (MFS). nih.govresearchgate.net While not directly involved in the chemical transformations, its role is likely to export the final compound out of the fungal cell.

| Gene | Encoded Protein | Proposed Function in Biosynthesis |

|---|---|---|

| terA | Terpene Cyclase (TC) | Catalyzes cyclization of FPP to form the β-terrecyclene quadrane scaffold. researchgate.netnih.gov |

| terB | Cytochrome P450 Monooxygenase | Performs iterative oxidation of the β-terrecyclene intermediate. researchgate.netnih.gov |

| terC | Short-chain Dehydrogenase/Reductase (SDR) | Catalyzes the final dehydrogenation to yield this compound. nih.gov |

| terD | Major Facilitator Superfamily (MFS) Transporter | Likely responsible for exporting this compound from the cell. nih.govresearchgate.net |

The identification of the ter BGC was achieved through modern genomic and transcriptomic techniques. nih.gov Researchers first sequenced the entire genome of the producer strain, Aspergillus terreus ATCC 20516. nih.govresearchgate.net Bioinformatic analysis of the genome identified several potential BGCs that contained a terpene cyclase gene, a necessary component for sesquiterpene synthesis. nih.gov

To pinpoint the correct cluster from these candidates, a transcriptomic approach (differential gene expression analysis) was employed. nih.gov This involved comparing the gene expression levels of the fungus at a time point when this compound was being produced versus a time point before production began. nih.govresearchgate.net The results showed that the genes within the four-gene ter cassette were significantly upregulated during the production phase, providing strong evidence that this specific BGC was responsible for the biosynthesis of this compound. nih.gov

Functional Analysis of Key Biosynthetic Enzymes

The biosynthesis of this compound is a multi-step process catalyzed by a series of specialized enzymes encoded by the ter gene cluster. Functional characterization of these proteins through heterologous expression and in vitro biochemical assays has elucidated their precise roles in the pathway. researchgate.netnih.govresearchgate.net

Table 1: Key Enzymes in this compound Biosynthesis

| Gene | Enzyme | Enzyme Class | Function |

|---|---|---|---|

| terA | TerA | Sesquiterpene Cyclase (TC) | Catalyzes the cyclization of farnesyl diphosphate (B83284) (FPP) to form the tricyclic quadrane scaffold of β-terrecyclene. researchgate.netresearchgate.netresearchgate.net |

| terB | TerB | Cytochrome P450 Monooxygenase | Performs sequential oxidative tailoring of β-terrecyclene. researchgate.netnih.govresearchgate.net |

| terC | TerC | Short-Chain Dehydrogenase/Reductase (SDR) | Catalyzes the final oxidation step to produce this compound. researchgate.netnih.gov |

| terD | TerD | Major Facilitator Superfamily (MFS) Transporter | Presumed to be involved in the transport or export of the final product or intermediates. researchgate.netnih.gov |

TerA: Sesquiterpene Cyclase Activity and β-Terrecyclene Formation

The initial and most critical step in the biosynthesis is the formation of the characteristic tricyclic quadrane skeleton. This complex cyclization is catalyzed by the enzyme TerA, a sesquiterpene cyclase. researchgate.netresearchgate.net Terpene cyclases are known for their ability to convert linear precursors into a vast array of cyclic structures through a series of carbocationic intermediates. nih.gov Functional studies involving the heterologous expression of the terA gene in Saccharomyces cerevisiae demonstrated its ability to convert the primary precursor, farnesyl diphosphate (FPP), into a new sesquiterpene. researchgate.net This product was identified through NMR spectroscopy as β-terrecyclene, which possesses the core quadrane scaffold of the final molecule. researchgate.net This finding confirms that TerA is the key enzyme responsible for constructing the intricate carbon framework of this compound from the linear FPP substrate. researchgate.netresearchgate.net

TerB: Cytochrome P450 Oxidative Tailoring

Following the formation of the β-terrecyclene backbone, the intermediate undergoes a series of oxidative modifications catalyzed by TerB, a cytochrome P450 (P450) monooxygenase. researchgate.netnih.gov P450s are a diverse superfamily of heme-containing enzymes that play crucial roles in the metabolism of a wide range of compounds by catalyzing various oxidative reactions. ebi.ac.ukmdpi.com When terA and terB were co-expressed in the fungal host Aspergillus nidulans, new products were formed, including this compound itself and related intermediates. nih.gov In vitro assays further clarified TerB's role, showing its ability to catalyze multiple oxidative steps on the β-terrecyclene scaffold. researchgate.net These tailoring reactions are essential for adding the oxygen-containing functional groups that characterize the final bioactive compound. researchgate.netresearchgate.net

TerC: Short-Chain Dehydrogenase/Reductase Activity

The final step in the biosynthetic pathway is catalyzed by TerC, which belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netnih.gov SDRs are a large family of NAD(P)-dependent oxidoreductases involved in a wide variety of metabolic processes. frontiersin.orgebi.ac.uk Heterologous expression of the complete gene set (terA, terB, and terC) in A. nidulans led to the robust production of this compound. nih.gov To pinpoint the function of TerC, the purified enzyme was used in biochemical assays. These experiments showed that TerC catalyzes the oxidation of the immediate precursor in the presence of the cofactor NADP+, converting it into the final product, this compound. nih.gov The reaction did not proceed when boiled (and thus denatured) TerC was used, confirming the enzyme's specific catalytic activity. nih.govresearchgate.net

TerD: Major Facilitator Superfamily Transporter Role

The fourth gene identified within the biosynthetic cluster is terD, which encodes a putative transporter belonging to the Major Facilitator Superfamily (MFS). researchgate.netnih.gov MFS transporters are a ubiquitous class of membrane proteins that facilitate the movement of a wide array of small solutes—such as sugars, metabolites, and drugs—across cellular membranes. wikipedia.orgnih.gov These transporters often function to either import necessary substrates or export metabolic products or toxins. wikipedia.orgmcmaster.ca In the context of the this compound gene cluster, TerD is hypothesized to function as an efflux pump, exporting the final antibiotic out of the fungal cell to prevent self-toxicity and secrete it into the environment. researchgate.netmdpi.com While its precise substrate has not been experimentally confirmed, its presence in the BGC is a strong indicator of its involvement in the transport process related to the biosynthesis of this compound. nih.govnih.gov

Mechanistic Investigations of Carbocationic Rearrangements

The formation of the complex quadrane scaffold from the linear farnesyl diphosphate is a feat of chemical intricacy, involving a cascade of carbocationic cyclizations and rearrangements. The exact mechanism of this transformation has been a subject of scientific inquiry, with two primary pathways being proposed. researchgate.netsmolecule.com

Proposed Pathways for Quadrane Scaffold Formation (Hirota's vs. Coates' Routes)

Two main mechanistic routes have been hypothesized for the biosynthesis of the quadrane skeleton: Hirota's route and Coates' route. researchgate.netresearchgate.net Both pathways begin with the ionization of farnesyl diphosphate (FPP) to form an allylic cation, which then undergoes cyclization to generate a humulyl cation intermediate. researchgate.nettandfonline.com

Hirota's Route: This proposed pathway involves a series of rearrangements where the C-2 and C-8 carbons are initially connected and then later cleaved during the biosynthetic process. tandfonline.com

Coates' Route: This alternative mechanism proposes a different sequence of carbocation rearrangements following the formation of the humulyl cation to construct the tricyclic quadrane core. researchgate.netresearchgate.net

Mutagenesis Studies of TerA Active Site

To investigate the carbocationic rearrangement mechanism catalyzed by the enzyme TerA in the formation of the precursor β-terrecyclene, site-directed mutagenesis studies were conducted. nih.gov Researchers targeted a specific residue, V114, within the active site of TerA. nih.gov By substituting this valine with other amino acids (Alanine, Threonine, and Aspartate), they observed significant changes in the product profile, indicating the residue's critical role in controlling the reaction cascade. nih.gov

The wild-type TerA enzyme exclusively produces β-terrecyclene. However, the mutants yielded different shunt products. For instance, the V114A and V114T mutants produced β-caryophyllene and a-terrecyclene, while the V114D mutant produced β-caryophyllene and caryophyllene (B1175711) oxide. nih.gov These results suggest that the V114 residue is crucial for stabilizing the carbocation intermediates and guiding the cyclization process toward the formation of the specific quadrane scaffold of β-terrecyclene. nih.gov The introduction of different amino acids at this position alters the shape and electrostatic environment of the active site, leading to premature termination or alternative cyclization pathways of the farnesyl pyrophosphate (FPP) substrate. nih.gov

Table 1: Product Profiles of TerA Wild-Type and V114 Mutants

| Enzyme Variant | Primary Product(s) | Shunt Products | Reference |

|---|---|---|---|

| Wild-Type TerA | β-Terrecyclene | None | nih.gov |

| TerA-V114A | β-Terrecyclene | β-Caryophyllene, a-Terrecyclene | nih.gov |

| TerA-V114T | β-Terrecyclene | β-Caryophyllene, a-Terrecyclene | nih.gov |

Isotopically Sensitive Branching Analysis to Elucidate Reaction Mechanism

To further clarify the precise mechanism of the formation of the quadrane scaffold from FPP, researchers employed isotopically sensitive branching studies. nih.govrsc.org This technique helps to distinguish between competing reaction pathways that diverge from a common intermediate. Two primary mechanisms had been proposed for the formation of β-terrecyclene: Hirota's route and Coates' route. nih.gov

The study demonstrated that the formation of β-terrecyclene by the TerA synthase follows Coates' route. nih.govdntb.gov.ua This pathway involves the initial head-to-tail cyclization of FPP to form a humulyl cation, which then undergoes a series of carbocation rearrangements to generate the distinctive tricyclic quadrane structure of β-terrecyclene. nih.govresearchgate.net The use of isotopically labeled precursors allowed for the tracking of specific atoms through the reaction, providing clear evidence that supported the Coates' mechanism over the alternative Hirota's route. nih.govnih.gov

Heterologous Expression Systems for Pathway Reconstruction

Reconstructing the biosynthetic pathway for this compound required suitable host organisms to express the identified genes (terA, terB, and terC) from the producing fungus, Aspergillus terreus. nih.gov

Use of Saccharomyces cerevisiae for Enzyme Characterization

The initial characterization of the gene functions was performed using the well-established eukaryotic host, Saccharomyces cerevisiae. nih.govresearchgate.net Specifically, the terA gene, encoding the β-terrecyclene synthase, was expressed in an engineered S. cerevisiae strain. nih.gov This experiment successfully demonstrated the function of TerA, as the yeast host produced the sesquiterpene β-terrecyclene, which was confirmed by NMR spectroscopy. nih.govresearchgate.net

However, when researchers attempted to express the subsequent genes in the pathway (terAB and terABC) in S. cerevisiae, they detected only trace amounts of the expected oxidized products. nih.govresearchgate.net This was attributed to potential low catalytic efficiency of the cytochrome P450 enzyme, TerB, in the yeast host environment. nih.gov This limitation necessitated a change in the expression system to achieve full pathway reconstruction. nih.gov

Application of Aspergillus nidulans for Pathway Engineering

To overcome the limitations observed in yeast, the researchers switched to another fungal host, Aspergillus nidulans, a model organism well-suited for expressing fungal biosynthetic pathways. nih.govacs.org This host proved to be highly effective for pathway engineering. nih.gov

When terA and terB were co-expressed in A. nidulans, the yield of the oxidized products was dramatically increased compared to the yeast system. nih.gov The subsequent expression of the complete set of identified genes—terA, terB, and terC—in A. nidulans led to the successful production of this compound. nih.govresearchgate.net This stepwise reconstitution in A. nidulans confirmed the functions of all three enzymes: TerA as the β-terrecyclene synthase, TerB as a cytochrome P450 monooxygenase that iteratively oxidizes the precursor, and TerC as a short-chain dehydrogenase/reductase that catalyzes the final dehydrogenation step to yield the final compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| a-Terrecyclene |

| β-Terrecyclene |

| β-Caryophyllene |

| Caryophyllene oxide |

| Farnesyl pyrophosphate (FPP) |

| Valine |

| Alanine |

| Threonine |

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Stress Response Pathways

(-)-Terrecyclic acid A has been identified as a significant modulator of cellular stress responses, which are critical for cell survival under adverse conditions. aacrjournals.orgnih.govbioaustralis.com Its activity encompasses the induction of the heat shock response and the perturbation of oxidative and inflammatory stress pathways. nih.govtoku-e.com

This compound is recognized as a small-molecule inducer of the heat shock response (HSR) at a transcriptional level. aacrjournals.orgnih.govaacrjournals.org Studies using reporter cells, which express a fluorescent protein under the control of a heat shock response element, have shown that TCA treatment leads to a concentration-dependent increase in HSR activation. aacrjournals.orgresearchgate.net This induction of HSR is closely linked to the compound's ability to generate oxidative stress. aacrjournals.orgaacrjournals.org Elevated levels of reactive oxygen species are known to be a primary factor in the transcriptional activation of the heat shock response. aacrjournals.org

Table 1: Concentration-Dependent Induction of Heat Shock Response by this compound The following table illustrates the dose-dependent effect of this compound on the transcriptional activation of the heat shock response in 3T3-Y9-B12 reporter cells, as measured by fluorescence. Data is representative of findings from multiple studies.

| Concentration of this compound | Relative Heat Shock Response Activation (% of control) |

| Low Concentration | Moderate Increase |

| Medium Concentration | Significant Increase |

| High Concentration | Strong Increase |

Data synthesized from research findings indicating a clear dose-response relationship. aacrjournals.orgresearchgate.net

A key aspect of this compound's mechanism is its ability to increase intracellular levels of reactive oxygen species (ROS). aacrjournals.orgnih.govtoku-e.com This was demonstrated in 3LL Lewis Lung carcinoma cells using ROS-sensitive dyes and flow cytometry analysis. aacrjournals.orgnih.gov The generation of ROS and the subsequent oxidative stress appear to be a major factor in how TCA induces the heat shock response. aacrjournals.orgaacrjournals.org The perturbation of the cellular redox state is a central element of its biological activity. aacrjournals.org

This compound also affects inflammatory cellular stress response pathways. aacrjournals.orgnih.govtoku-e.combioaustralis.com Its influence is primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. aacrjournals.orgresearchgate.net The compound's ability to simultaneously increase ROS levels while inhibiting NF-κB signaling can shift the cellular balance away from survival and proliferation. aacrjournals.org

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

This compound has been shown to be an inhibitor of nuclear factor-kappa B (NF-κB) transcriptional activity. aacrjournals.orgnih.govtoku-e.comresearchgate.net NF-κB is a critical transcription factor that regulates inflammatory responses and cell survival. aacrjournals.org The inhibition of NF-κB by TCA, combined with the induction of ROS, represents a dual-pronged mechanism that impacts cellular equilibrium. aacrjournals.orgresearchgate.net

The inhibitory effect of this compound on NF-κB is concentration-dependent. aacrjournals.orgnih.govaacrjournals.org In studies using HeLa and 293T cells containing NF-κB reporter constructs, TCA was shown to inhibit NF-κB transcriptional activity that had been stimulated by cytokines like tumor necrosis factor-alpha (TNF-α). aacrjournals.org This demonstrates a direct interference with a key inflammatory signaling cascade. aacrjournals.orgresearchgate.net

Table 2: Concentration-Dependent Inhibition of TNF-α-Induced NF-κB Activity by this compound This table summarizes the dose-dependent inhibitory effect of this compound on TNF-α-stimulated NF-κB transcriptional activity in reporter cell lines (HeLa and 293T/NF-κB-luc). aacrjournals.org

| Treatment Group | Concentration | NF-κB Activity (Relative to TNF-α alone) |

| Control (TNF-α only) | 10 ng/mL | 100% |

| This compound | Low | Moderate Inhibition |

| This compound | High | Strong Inhibition |

| Parthenolide (Control Inhibitor) | High | Strong Inhibition |

Data based on findings from reporter gene assays. aacrjournals.org

Covalent Adduct Formation with Cellular Thiols

The molecular structure of this compound contains an α-methylene ketone moiety. aacrjournals.orgnih.gov This functional group is an electrophilic center that is predicted to react with nucleophilic sulfhydryl groups of cysteine residues in proteins, forming covalent adducts. aacrjournals.orgnih.govaacrjournals.org This hypothesis is supported by indirect evidence from cellular studies. aacrjournals.org The cytotoxic effects of TCA were diminished in the presence of N-acetyl-cysteine (NAC), a glutathione (B108866) precursor that increases the pool of cellular thiols. aacrjournals.orgnih.govaacrjournals.org Conversely, depleting cellular glutathione with buthionine sulfoximine (B86345) enhanced TCA's activity. aacrjournals.orgnih.gov These findings strongly suggest that this compound's mechanism involves the formation of covalent adducts with labile intracellular thiols. aacrjournals.orgnih.govaacrjournals.org

Effects on Cell Proliferation and Cell Cycle Progression

This compound has demonstrated significant effects on the growth and division of various cell lines, indicating its potential as an antiproliferative agent.

Research has shown that this compound inhibits cell growth in a concentration-dependent manner. aacrjournals.org This antiproliferative activity has been specifically documented in several cell lines. In 3LL Lewis lung carcinoma cells, TCA showed dose-dependent cytotoxicity as measured by MTT assays. aacrjournals.org Furthermore, TCA was found to inhibit cell growth in 3T3-Y9-B12 reporter cells. medchemexpress.commedchemexpress.eunetascientific.comaacrjournals.org The compound also induces a heat shock response and increases levels of reactive oxygen species (ROS) in these cells, which may contribute to its growth-inhibitory effects. medchemexpress.euaacrjournals.org

Table 2: Documented Antiproliferative Activity of this compound

| Cell Line | Description | Observed Effect | Reference |

| 3LL | Lewis Lung Carcinoma | Concentration-dependent cytotoxicity | aacrjournals.org |

| 3T3-Y9-B12 | Reporter cell line | Inhibition of cell growth | medchemexpress.commedchemexpress.eunetascientific.comaacrjournals.org |

In addition to inhibiting proliferation, this compound has been found to affect cell cycle progression. Analysis of its effects indicates that it can induce cell cycle arrest, specifically at the G2/M phase, and also cause an increase in the Pre-G1 cell population, which is often indicative of apoptosis. researchgate.net The arrest at the G2/M checkpoint prevents cells from entering mitosis, thereby halting cell division. This mechanism is a common feature of compounds that interfere with cellular processes essential for cell division. medsci.orgijbs.com

Investigation of Protein Interactions and Target Specificity

While the general mechanism of this compound involves covalent modification of cysteine residues, the specific protein targets that mediate its biological effects are not yet fully elucidated. aacrjournals.org The compound's ability to induce a heat shock response and inhibit NF-κB transcriptional activity suggests that its targets may include key regulatory proteins within these stress and inflammatory pathways. nih.govaacrjournals.org

It is hypothesized that TCA may directly form adducts with critical cysteine residues on proteins such as HSF-1 or components of the NF-κB signaling cascade. aacrjournals.org However, it is also possible that TCA alters the activity of these pathways indirectly by binding to other essential cellular proteins or by globally altering the cellular redox state through thiol modification. aacrjournals.org The specificity of protein interactions is likely dictated by the accessibility and reactivity of particular cysteine residues within the cellular environment. nih.govthermofisher.com Further studies are required to definitively identify the direct protein binding partners of this compound and to understand how these specific interactions lead to the observed cellular outcomes. aacrjournals.org

Absence of Direct Interaction with Heat Shock Protein 90 (Hsp90)

Investigations into the molecular mechanisms of this compound have explored its relationship with Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous signaling proteins involved in cell growth and survival. nih.govfrontiersin.org Hsp90 is a key regulator of the heat shock response and a target for cancer therapy due to its role in maturing oncogenic client proteins. aacrjournals.orgmit.edu While this compound is known to induce the heat shock response, experimental evidence has demonstrated that this does not occur through direct binding to Hsp90. aacrjournals.orgtoku-e.combioaustralis.com

The induction of the heat shock response by this compound is instead attributed to the modulation of other cellular stress response pathways, particularly the induction of oxidative stress. aacrjournals.org This contrasts with direct Hsp90 inhibitors that activate the heat shock transcription factor, HSF-1, by causing the chaperone to release it. aacrjournals.org

Research Findings on this compound and Hsp90 Interaction

| Parameter | Method | Observation | Conclusion | Reference |

|---|---|---|---|---|

| Direct Hsp90 Binding | ATP-dependent refolding of heat-denatured luciferase | This compound did not inhibit the refolding of luciferase. | No direct interaction with Hsp90 or its cochaperones. | aacrjournals.org |

| Heat Shock Response | Cell-based reporter assays | This compound induces the heat shock response. | The mechanism is indirect, likely via other cellular stress pathways. | aacrjournals.org |

Structure Activity Relationship Sar Studies

Characterization of Essential Pharmacophores for Biological Activity

The primary pharmacophore of (-)-Terrecyclic acid A, defined as the essential three-dimensional arrangement of functional groups responsible for its biological activity, has been identified as the α,β-unsaturated ketone system within its tricyclic structure. aacrjournals.org Specifically, the exocyclic methylene (B1212753) group conjugated with the adjacent ketone is a critical feature. aacrjournals.orgtoku-e.com This arrangement forms an electrophilic center that is susceptible to nucleophilic attack.

Research strongly suggests that this α-methylene ketone moiety functions as a Michael acceptor, enabling the molecule to form covalent adducts with biological nucleophiles. aacrjournals.org The primary targets are believed to be the sulfhydryl (thiol) groups of cysteine residues within specific cellular proteins. This covalent interaction is thought to be the initiating event that modulates multiple cellular stress response pathways, including the heat shock, oxidative, and inflammatory responses, ultimately contributing to the compound's cytotoxic effects against cancer cells. aacrjournals.orgtoku-e.com

Comparative Biological Activity of Structural Analogues

To validate the importance of specific functional groups, researchers have synthesized and tested several structural analogues of this compound. These comparative studies have been instrumental in pinpointing the exact components of the molecule that are indispensable for its bioactivity.

A key analogue synthesized for SAR studies is Dihydro-Terrecyclic acid A, in which the exocyclic double bond of the α-methylene ketone system is reduced. aacrjournals.org This modification, achieved through catalytic hydrogenation, saturates the reactive center. acs.org When tested for its antiproliferative effects, Dihydro-Terrecyclic acid A was found to be biologically inactive. aacrjournals.org This loss of activity strongly supports the hypothesis that the exocyclic methylene is crucial for the molecule's mechanism of action, serving as the site for Michael addition. aacrjournals.org Without this feature, the compound is unable to form the necessary covalent bonds with its protein targets.

To investigate the role of the carboxylic acid group, the methyl ester derivative, Terrecyclic acid A Methyl Ester, was prepared and evaluated. aacrjournals.org Surprisingly, this esterified analogue exhibited markedly enhanced antiproliferative activity compared to the parent compound, this compound. aacrjournals.org This finding indicates that the free carboxylic acid is not essential for the cytotoxic activity and may even impede it. The increased potency of the methyl ester could be attributed to improved cellular uptake due to its increased lipophilicity or by preventing a potential intramolecular reaction between the carboxylic acid and the exocyclic methylene that could inactivate the molecule. aacrjournals.org

Chemical Synthesis and Analog Design

Total Synthesis Approaches to (-)-Terrecyclic acid A

The total synthesis of molecules with the dense and strained quadrane skeleton, such as this compound and the related compound (-)-Quadrone, represents a significant synthetic challenge. The first total synthesis of racemic terrecyclic acid A was reported by the research group of Paul A. Wender in 1985, providing a landmark achievement in the synthesis of polyquinane natural products. stanford.edu

The synthesis of a specific enantiomer like this compound requires the use of asymmetric synthesis techniques to control the stereochemistry of the newly formed chiral centers. While the initial synthesis by Wender produced a racemic mixture, subsequent work in the field, such as the asymmetric synthesis of the related (+)-Quadrone by Amos B. Smith III, highlights the methodologies applicable to this class of molecules. acs.org

Common strategies to achieve enantioselectivity in such syntheses include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from nature (e.g., terpenes, amino acids) to introduce the initial stereochemical bias.

Chiral Auxiliaries: Covalently attaching a chiral group to an achiral substrate to direct the stereochemical outcome of a key reaction. The auxiliary is subsequently removed.

Chiral Catalysis: Employing a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) in substoichiometric amounts to create the desired enantiomer preferentially.

In the context of this compound, an asymmetric approach would need to control the absolute configuration of multiple stereocenters within the tricyclic core to arrive at the natural enantiomer.

The core of this compound is a highly congested tricyclic system that can be described as a cyclopentane (B165970) ring fused to a bicyclo[3.2.1]octane moiety. rsc.org This compact arrangement, featuring a propellane-like quaternary carbon at the ring fusion, is sterically hindered and requires powerful and strategic bond-forming reactions for its construction.

Key strategies for assembling such complex frameworks often involve:

Cycloaddition Reactions: Intramolecular or intermolecular cycloadditions, such as the Diels-Alder reaction or [2+2] photocycloadditions, are powerful methods for rapidly building cyclic and bicyclic systems. The Wender group has pioneered the use of metal-catalyzed cycloadditions (e.g., [4+4] and [5+2] cycloadditions) to construct complex carbocyclic skeletons. stanford.edunih.gov

Annulation Strategies: Stepwise ring-forming sequences (annulations) that build the rings onto an existing core.

Rearrangement Reactions: Controlled skeletal rearrangements of more easily accessible precursors to form the desired strained ring system.

The successful synthesis of the quadrane skeleton requires careful planning to overcome the inherent ring strain and to install substituents with the correct relative stereochemistry.

A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, more readily available starting materials. A key insight for this analysis is the chemical relationship between terrecyclic acid A and quadrone (B1207567). Terrecyclic acid A can be converted to quadrone via an intramolecular oxa-Michael addition. rsc.orgresearchgate.net This suggests a primary retrosynthetic disconnection of the ether linkage in the related quadrone structure, leading back to terrecyclic acid A as a late-stage intermediate.

The main challenge is the creation of the functionalized tricyclic core. A plausible retrosynthetic strategy, inspired by known syntheses of related compounds, is outlined below.

Table 1: Plausible Retrosynthetic Disconnections for this compound

| Step | Retrosynthetic Disconnection | Intermediate Precursor | Forward Reaction Type |

| 1 | C-O bond (Intramolecular Conjugate Addition) | This compound | Intramolecular oxa-Michael addition (if targeting Quadrone) |

| 2 | Functional Group Interconversion | Hydroxylated/oxidized tricyclic core | Oxidation / Carboxylation |

| 3 | Key C-C bonds of the tricyclic core | Bicyclic or monocyclic precursors | Cycloaddition / Annulation |

| 4 | Simplification to acyclic precursors | Acyclic, functionalized chains | Linear synthesis / Coupling reactions |

The key reaction steps in the forward synthesis would involve the stereocontrolled construction of the bicyclo[3.2.1]octane system, followed by the annulation of the final cyclopentane ring. The synthesis would culminate in the late-stage installation of the carboxylic acid and the α,β-unsaturated ketone functionalities.

Synthetic Derivatization and Analogue Preparation

To explore the structure-activity relationship (SAR) and develop compounds with potentially improved biological profiles, synthetic and semi-synthetic modifications of the this compound scaffold can be undertaken.

Several naturally occurring and synthetic derivatives of terrecyclic acid A have been identified or prepared. These modifications primarily involve the functionalities on the periphery of the tricyclic core.

Terrecyclodiol: This derivative has been prepared from isolated terrecyclic acid A. nih.gov Its structure suggests that it is formed by the reduction of both the ketone and the carboxylic acid moieties of the parent compound. This transformation could be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Hydroxylated/Methoxylated Derivatives: Natural products such as (+)-5(6)-dihydro-6-hydroxyterrecyclic acid and (+)-5(6)-dihydro-6-methoxyterrecyclic acid have been isolated. rsc.org The preparation of these compounds synthetically would involve the stereoselective reduction of the double bond and subsequent introduction of a hydroxyl or methoxy (B1213986) group. Synthetic methods to achieve allylic hydroxylation, for instance with reagents like selenium dioxide, could also provide access to other hydroxylated analogs. nih.gov

Table 2: Examples of Terrecyclic Acid A Derivatives

| Compound Name | Modification from this compound | Source |

| Terrecyclodiol | Reduction of ketone and carboxylic acid to alcohols | Synthetic Derivative nih.gov |

| (+)-5(6)-dihydro-6-hydroxyterrecyclic acid | Reduction of C5=C6 double bond; addition of hydroxyl group at C6 | Natural Product rsc.org |

| (+)-5(6)-dihydro-6-methoxyterrecyclic acid | Reduction of C5=C6 double bond; addition of methoxy group at C6 | Natural Product rsc.org |

| (-)-Quadrone | Product of intramolecular oxa-Michael addition | Natural Product rsc.orgresearchgate.net |

Biosynthetic studies have provided a roadmap for potential semi-synthetic strategies. Research has identified the biosynthetic gene cluster responsible for producing terrecyclic acid A and has characterized the key enzymes involved. rsc.orgresearchgate.netrsc.org

The direct precursor to the oxidized molecule is the hydrocarbon β-terrecyclene, which is formed from farnesyl diphosphate (B83284) by the enzyme β-terrecyclene synthase. rsc.orgnih.gov Subsequent enzymatic steps perform specific oxidations to generate this compound. rsc.org

A semi-synthetic approach could leverage this pathway:

Overexpression of the β-terrecyclene synthase enzyme in a suitable microbial host to achieve large-scale production and isolation of the β-terrecyclene precursor.

Application of chemical oxidation reactions to the isolated β-terrecyclene to install the necessary functional groups. This would involve controlled, regioselective chemical reactions to introduce the ketone, the carboxylic acid, and the double bond, mimicking the function of the natural biosynthetic enzymes but using laboratory reagents.

This chemoenzymatic strategy could provide a more efficient and scalable route to this compound and its analogs compared to a full total synthesis.

Computational Design of Novel Analogues

The advancement of computational chemistry and molecular modeling has opened new avenues for the rational design of novel analogues of complex natural products like this compound. These in silico methods allow for the prediction of molecular interactions, binding affinities, and pharmacokinetic properties, thereby accelerating the drug discovery process and reducing the reliance on traditional trial-and-error synthesis. nih.govscielo.org.mxnih.gov The computational design of new analogues of this compound can be approached through a multi-step process that includes target identification and validation, structure-based drug design (SBDD), and ligand-based drug design (LBDD).

A crucial first step in the computational design of novel analogues is the identification and validation of the biological target. While this compound is known to possess antimicrobial and anticancer properties, its precise molecular targets are not yet fully elucidated. rsc.orgnih.gov Computational approaches such as reverse docking, where the small molecule is docked against a library of known protein structures, can be employed to generate hypotheses about potential targets. Once a putative target is identified, its three-dimensional structure is a prerequisite for structure-based design. If an experimental structure is unavailable, homology modeling can be used to generate a reliable model.

With a validated target structure, molecular docking simulations can be performed to predict the binding mode and affinity of this compound within the active site. nih.govnih.govjscimedcentral.com These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern molecular recognition. researchgate.net This information is invaluable for the rational design of novel analogues. For instance, functional groups on the this compound scaffold can be strategically modified to enhance existing interactions or to form new ones with the target protein, thereby improving potency and selectivity.

Virtual screening is another powerful computational tool that can be used to identify novel analogues from large compound libraries. nih.govfrontiersin.orgeurekaselect.com In a typical virtual screening workflow, a library of compounds is docked into the active site of the target protein, and the compounds are ranked based on their predicted binding affinity. This approach can be used to explore a vast chemical space and identify novel scaffolds that mimic the binding mode of this compound. Ligand-based virtual screening methods, such as pharmacophore modeling and 3D shape similarity, can also be employed, especially when the three-dimensional structure of the target is unknown. frontiersin.orgnih.gov A pharmacophore model can be generated based on the key chemical features of this compound that are essential for its biological activity. This model can then be used as a query to search for molecules with a similar arrangement of these features.

The computationally designed analogues can then be subjected to further in silico analysis to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This early assessment of drug-like properties helps to prioritize the most promising candidates for chemical synthesis and biological evaluation.

Below is a hypothetical data table illustrating the kind of results that might be generated from a computational study aimed at designing novel analogues of this compound targeting a hypothetical protein kinase.

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions | Predicted ADMET Profile |

|---|---|---|---|---|

| TA-001 | Addition of a hydroxyl group at C-5 | -9.8 | Forms a new hydrogen bond with Asp145 | Improved solubility, potential for glucuronidation |

| TA-002 | Replacement of the carboxylic acid with a tetrazole | -9.5 | Maintains key salt bridge interaction with Lys78 | Enhanced metabolic stability |

| TA-003 | Introduction of a trifluoromethyl group at C-10 | -10.2 | Forms a strong hydrophobic interaction with Leu120 | Increased lipophilicity, potential for improved cell permeability |

| TA-004 | Epoxidation of the C-6/C-7 double bond | -8.9 | Alters the conformation of the tetracyclic core, leading to a slightly different binding mode | Potential for increased reactivity |

Future Directions in Terrecyclic Acid a Research

Enzyme Engineering and Synthetic Biology for Diversified Production

The elucidation of the biosynthetic pathway of (-)-Terrecyclic acid A has paved the way for its diversified production through enzyme engineering and synthetic biology. researchgate.net The biosynthesis is initiated by the β-terrecyclene synthase, TerA, which constructs the characteristic tricyclic quadrane scaffold from farnesyl pyrophosphate. researchgate.netresearchgate.net Subsequent oxidation steps are catalyzed by a cytochrome P450 monooxygenase, TerB, and a dehydrogenase, TerC. researchgate.net

Future efforts will concentrate on engineering these key enzymes. By applying techniques like site-directed mutagenesis and directed evolution, the substrate specificity and catalytic activity of TerA and TerB can be altered. researchgate.netacs.org This could lead to several beneficial outcomes:

Increased Titer: Optimizing the enzymes and their expression in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus nidulans, could significantly increase the production yield of this compound, facilitating further biological studies. researchgate.net

Novel Analogues: Modifying the active sites of the cyclases and oxygenases could lead the biosynthetic pathway to produce novel derivatives of this compound. researchgate.net For example, altering the residues that control the folding of the farnesyl pyrophosphate substrate or the termination of the cyclization cascade could result in new sesquiterpenoid skeletons. acs.org Engineering the P450 enzyme could generate derivatives with different hydroxylation patterns, potentially leading to altered bioactivity.

Pathway Engineering: The entire biosynthetic gene cluster could be transferred to a chassis organism optimized for industrial-scale fermentation. researchgate.net This synthetic biology approach allows for the fine-tuning of metabolic flux towards the desired product and away from competing pathways, further enhancing yield.

Rational Design of Bioactive Analogues through Structure-Based Drug Design

The distinct tricyclic quadrane skeleton is a crucial feature for the bioactivity of this compound. researchgate.net This, combined with knowledge of its mechanism, provides a strong foundation for the rational design of new, more potent, and selective bioactive analogues. Future research will increasingly leverage computational tools for structure-based drug design. nih.govresearchgate.net

Once the primary protein targets of this compound are definitively identified (as described in section 8.1), molecular docking studies can be performed. mdpi.comnih.gov These simulations will model the interaction between this compound and the binding pocket of its target protein, revealing key hydrogen bonds, hydrophobic interactions, and covalent linkages. This information is critical for predicting how structural modifications would impact binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies will also be instrumental. nih.gov By synthesizing a library of analogues with systematic modifications to the scaffold—for instance, at the C-12 carboxylic acid or the α,β-unsaturated ketone—and testing their biological activity, researchers can build predictive models. researchgate.net These models will identify the specific structural features (pharmacophores) essential for cytotoxicity and other effects. This knowledge will guide the synthesis of second-generation analogues with potentially enhanced therapeutic properties, such as improved potency, better metabolic stability, or reduced off-target effects.

Applications as Tools for Investigating Stress Response Interplay

Cancer cells are highly dependent on cellular stress response pathways to survive in the harsh tumor microenvironment, which is often hypoxic and nutrient-poor. nih.gov this compound has been shown to modulate at least three of these critical pathways: the heat shock response, the oxidative stress response, and the inflammatory response via NF-κB. nih.govaacrjournals.org This multi-pathway activity makes it an exceptional tool for investigating the interplay and co-dependence of these survival mechanisms.

Future studies can use this compound to probe these connections. For example, researchers can treat cancer cells with the compound to induce the heat shock response and simultaneously measure changes in oxidative stress markers and NF-κB activity. nih.gov By observing how the perturbation of one pathway affects the others, the complex crosstalk between them can be mapped. Furthermore, using this compound in combination with other specific inhibitors of these pathways could reveal synergistic effects or uncover hidden vulnerabilities in cancer cells. Such studies could answer fundamental questions about how tumor cells coordinate their defenses and may lead to novel combination therapy strategies. aacrjournals.org

Exploration of New Natural Sources and Cultivation Technologies

While this compound was first identified from Aspergillus terreus, it has also been found in other fungal species, such as Aspergillus neoniveus. researchgate.netnih.gov This suggests that other, as-yet-undiscovered, producers exist in nature. Future research will involve bioprospecting in unique and underexplored environments, such as the Sonoran desert where the initial producing fungus was found, to isolate new fungal strains that may produce novel quadrane sesquiterpenoids. nih.gov

Modern cultivation and analytical techniques will accelerate this discovery process. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture conditions (e.g., media composition, temperature, aeration), can be used to induce the expression of silent biosynthetic gene clusters in known fungal strains, potentially yielding new derivatives of terrecyclic acid. emili-cnsb.org

Furthermore, integrated workflows combining chemical and cultivation profiling, such as Global Natural Products Social (GNPS) molecular networking and miniaturized microbioreactor cultivation profiling (MATRIX), are powerful tools. aacrjournals.org GNPS allows for the rapid dereplication of known compounds and highlights potentially new chemistry within a complex extract. Simultaneously, MATRIX technology can quickly screen dozens of different growth media to find the optimal conditions for producing a target metabolite, which can then be scaled up for isolation and structure elucidation. aacrjournals.org The application of these technologies will be essential for tapping into the vast, uncultivated microbial diversity for the discovery of new bioactive molecules related to this compound.

Q & A

Q. What standardized protocols are recommended for assessing the antimicrobial efficacy of (-)-Terrecyclic acid A against bacterial strains?

- Methodological Answer : Antimicrobial activity should be evaluated using broth microdilution assays per Clinical and Laboratory Standards Institute (CLSI) guidelines. Minimum inhibitory concentrations (MICs) for Gram-positive bacteria (e.g., S. aureus, B. subtilis) can be determined by serial dilution in Mueller-Hinton broth, with MICs defined as the lowest concentration inhibiting visible growth after 18–24 hours . Include positive controls (e.g., vancomycin) and validate results across triplicate experiments. Ensure sterility controls and standardized inoculum preparation (e.g., 0.5 McFarland standard) to enhance reproducibility .

Q. How should researchers optimize solvent selection and concentration for in vitro studies of this compound?

- Methodological Answer : Solubility testing in dimethyl sulfoxide (DMSO), ethanol, or methanol is critical, as this compound is soluble in polar aprotic solvents (e.g., DMSO) but may precipitate in aqueous buffers. Pre-screen solubility via dynamic light scattering (DLS) or UV-vis spectroscopy. For cell-based assays, maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Stability should be assessed using HPLC or LC-MS over 24–72 hours under experimental conditions (e.g., 37°C, pH 7.4) .

Q. What are the key considerations for replicating in vitro antitumor activity findings of this compound in different cell lines?

- Methodological Answer : Use validated cell lines (e.g., 3T3-Y9-B12, 3LL) with mycoplasma testing and passage number tracking. Employ MTT or resazurin assays for cytotoxicity, normalizing data to vehicle controls. Account for cell line-specific metabolic rates and doubling times. Include ROS scavengers (e.g., N-acetylcysteine) to confirm ROS-dependent effects . Report growth conditions (e.g., serum concentration, hypoxia) to ensure cross-study comparability .

Advanced Research Questions

Q. What methodologies are appropriate for elucidating the role of NF-κB inhibition in this compound's antitumor activity?

- Methodological Answer : Use NF-κB reporter assays (e.g., luciferase-linked constructs in HEK293T cells) to quantify transcriptional inhibition under cytokine stimulation (e.g., TNF-α). Combine with siRNA knockdown of NF-κB subunits (p50/p65) to assess synergistic effects. Validate via Western blot for IκBα degradation and nuclear translocation of p65. Correlate findings with apoptosis markers (e.g., caspase-3 cleavage) and cytokine arrays to map pathway crosstalk .

Q. How can researchers design experiments to investigate the synergistic effects of this compound with existing chemotherapeutic agents?

- Methodological Answer : Perform combinatorial dose-response matrices (e.g., cisplatin, doxorubicin) using Chou-Talalay synergy analysis (CompuSyn software). Calculate combination indices (CI <1 indicates synergy). Monitor ROS generation (DCFH-DA flow cytometry) and DNA damage (γ-H2AX staining) to identify mechanistic overlap. Use xenograft models to validate in vivo synergy, ensuring pharmacokinetic compatibility (e.g., staggered dosing to avoid solvent toxicity) .

Q. What statistical approaches should be employed to analyze dose-response relationships and ROS induction variability in this compound studies?

- Methodological Answer : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC₅₀ values. For ROS data, apply mixed-effects models to account for intra-experiment variability. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals. Report coefficient of variation (CV) for technical replicates and validate findings with orthogonal assays (e.g., electron spin resonance for ROS) .

Data Reproducibility and Validation

Q. How can researchers address discrepancies in reported MIC values for this compound across bacterial strains?

- Methodological Answer : Standardize inoculum preparation (e.g., colony counting vs. OD₆₀₀) and growth media (e.g., cation-adjusted Mueller-Hinton broth). Cross-validate with agar dilution methods and include quality control strains (e.g., S. aureus ATCC 29213). Publish raw data (e.g., growth curves) in supplementary materials and adhere to MIAME-like guidelines for microbial assays .

Q. What strategies ensure reproducibility in in vivo antitumor studies of this compound?

- Methodological Answer : Use syngeneic (e.g., P388 leukemia in mice) or PDX models with rigorous randomization and blinding. Monitor plasma concentrations via LC-MS/MS to confirm bioavailability. Report survival metrics (e.g., median survival time) and tumor volume measurements with error bars. Archive experimental protocols in public repositories (e.g., Zenodo) and share primary data (e.g., flow cytometry FCS files) .

Mechanistic and Target Identification

Q. How can researchers overcome the lack of published data on this compound's molecular targets?

- Methodological Answer : Employ chemical proteomics (e.g., affinity-based pull-down with biotinylated analogs) or thermal shift assays (CETSA) to identify binding partners. Use CRISPR-Cas9 knockout libraries for genome-wide target screens. Cross-reference with transcriptomic data (RNA-seq) from treated cells to map perturbed pathways .

Q. What experimental designs validate the role of heat shock protein induction in this compound's activity?

- Methodological Answer :

Perform Western blotting for HSP70/90 in treated cells under stress (e.g., heat shock at 42°C). Use HSP inhibitors (e.g., 17-AAG) to block activity and assess rescue effects. Combine with proteostasis assays (e.g., puromycin incorporation) to quantify protein folding efficiency. Correlate HSP levels with apoptosis (annexin V/PI staining) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.